2-Amino-4-methylpentanal
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Overview
Description
2-Amino-4-methylpentanal is an organic compound with the molecular formula C6H13NO. It is an aldehyde with an amino group attached to the second carbon and a methyl group attached to the fourth carbon in the pentanal chain. This compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methylpentanal can be synthesized through various methods. One common method involves the reaction of 4-methylpentanal with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 4-methylpentanal using hydrogen gas and a suitable catalyst, such as palladium on carbon. This process allows for the selective formation of the desired amino aldehyde with high yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Amino-4-methylpentanoic acid.
Reduction: 2-Amino-4-methylpentanol.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Mechanism of Action
The mechanism of action of 2-amino-4-methylpentanal involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Amino-4-methylpentanol: Similar structure but with an alcohol group instead of an aldehyde group.
4-Methylpentanal: Lacks the amino group present in 2-amino-4-methylpentanal.
Uniqueness
This compound is unique due to the presence of both an amino group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
97530-13-7 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-amino-4-methylpentanal |
InChI |
InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h4-6H,3,7H2,1-2H3 |
InChI Key |
ZOFRRNUENOHELM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C=O)N |
Origin of Product |
United States |
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